2-Chloro-1-(4-hydroxycyclohexyl)ethanone
Description
BenchChem offers high-quality 2-Chloro-1-(4-hydroxycyclohexyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-hydroxycyclohexyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
128882-64-4 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
InChI Key |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
Canonical SMILES |
C1CC(CCC1C(=O)CCl)O |
Synonyms |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, trans- (9CI) |
Origin of Product |
United States |
Methodological & Application
Application Note: 2-Chloro-1-(4-hydroxycyclohexyl)ethanone as a High-Fsp³ Building Block
Topic: Application of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a bifunctional aliphatic building block used primarily to introduce the 4-hydroxycyclohexyl motif into heterocyclic scaffolds. Unlike traditional aromatic
Its core utility lies in the "Escape from Flatland" strategy in medicinal chemistry—replacing planar phenyl rings with cyclohexyl moieties to enhance aqueous solubility, reduce non-specific binding, and improve metabolic stability.
Key Chemical Attributes
| Feature | Specification | Medicinal Chemistry Utility |
| Warhead | Precursor for Thiazoles, Imidazoles, and Furans via cyclization.[1] | |
| Tail | 4-Hydroxycyclohexyl | Solubilizing group; handle for further functionalization (oxidation, etherification). |
| Stereochemistry | cis / trans isomers | Critical Quality Attribute (CQA); trans-isomer is typically thermodynamically preferred and biologically distinct. |
| Reactivity | Electrophilic Alkylation | High reactivity toward nucleophiles (S, N, O) under mild conditions. |
Strategic Application: The "Escape from Flatland"
In modern drug design, increasing the fraction of sp³-hybridized carbons (
Comparative Profile: Phenyl vs. Cyclohexyl Analogs
-
Solubility: The cyclohexyl ring breaks
- stacking interactions common in bi-aryl systems, significantly enhancing thermodynamic solubility. -
Metabolism: The 4-hydroxy group serves as a "soft spot" mimic or a pre-metabolized handle, potentially bypassing Phase I oxidation (CYP450) liabilities associated with aromatic rings.
-
Vector: The 1,4-substitution pattern provides a linear, rigid vector that projects the heterocycle and the hydroxyl group in opposite directions, ideal for spanning protein binding pockets.
Primary Protocol: Hantzsch Thiazole Synthesis
The most dominant application of this reagent is the synthesis of 2-amino-4-(4-hydroxycyclohexyl)thiazoles . These scaffolds are prevalent in kinase inhibitors and antimicrobial agents.
Mechanism of Action
The reaction proceeds via the nucleophilic attack of a thioamide/thiourea sulfur atom on the
Visualization: Reaction Workflow
Caption: Step-wise mechanism of Hantzsch Thiazole synthesis using 2-Chloro-1-(4-hydroxycyclohexyl)ethanone.
Detailed Experimental Protocol
Objective: Synthesis of 4-(4-hydroxycyclohexyl)-1,3-thiazol-2-amine.
Reagents:
-
2-Chloro-1-(4-hydroxycyclohexyl)ethanone (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute, 10 V/w)
-
Triethylamine (TEA) or NaHCO₃ (for workup)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(4-hydroxycyclohexyl)ethanone (e.g., 1.0 g, 5.66 mmol) in absolute ethanol (10 mL).
-
Addition: Add thiourea (0.47 g, 6.22 mmol) in one portion. The reaction is initially heterogeneous.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting chloroketone spot (
) should disappear, and a polar baseline spot (hydrochloride salt of the product) will appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrochloride salt often precipitates directly.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate the solvent to 20% volume and add diethyl ether to induce crystallization.
-
-
Free Base Formation (Optional but Recommended): Dissolve the hydrochloride salt in minimal water. Adjust pH to 8–9 using saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). Dry combined organics over MgSO₄ and concentrate.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5).
Critical Consideration (Stereochemistry): The starting material is often supplied as a mixture of cis and trans isomers. The Hantzsch reaction generally preserves the stereochemistry at the cyclohexane ring. However, acidic conditions at reflux can induce dehydration of the 4-hydroxyl group if the reaction is prolonged. Keep reflux times < 4 hours.
Secondary Application: Imidazole Synthesis
This reagent can also synthesize imidazoles via the Marckwald-type reaction or condensation with amidines.
Protocol Summary:
-
Reactants: 2-Chloro-1-(4-hydroxycyclohexyl)ethanone + Formamidine acetate (or substituted benzamidine).
-
Conditions: Reflux in Dioxane/H₂O or fusion at 140°C (solvent-free).
-
Utility: Generates 4-(4-hydroxycyclohexyl)imidazoles, which are bioisosteres of histamine or precursors for purine-mimetic kinase inhibitors.
Advanced Workflow: Functionalization of the "Tail"
Once the heterocycle is formed, the 4-hydroxyl group becomes a versatile handle for lead optimization.
Optimization Pathways
Caption: Post-cyclization functionalization strategies for lead optimization.
-
Oxidation to Ketone: The secondary alcohol is oxidized (Swern or Dess-Martin periodinane) to a ketone.
-
Reductive Amination: The resulting ketone reacts with diverse amines to create a library of analogs with varying basicity and lipophilicity. This is a high-throughput method to scan Structure-Activity Relationships (SAR).
Safety & Handling Protocols
Hazard Class:
-
Signal Word: DANGER.
-
H-Codes: H314 (Causes severe skin burns), H317 (May cause allergic skin reaction), H335 (Respiratory irritation).
Handling Procedures:
-
Containment: Weigh and handle only inside a functioning chemical fume hood.
-
Decontamination: Quench spills or excess reagent with a solution of dilute ammonia or sodium thiosulfate (nucleophiles that destroy the alkylating alkyl chloride).
-
PPE: Double nitrile gloves are recommended. The material can penetrate standard latex rapidly.
References
-
Hantzsch Thiazole Synthesis Review
-
Sp3-Rich Scaffolds in Drug Design
- Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
- Source:Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756.
- Context: Validates the strategic use of cyclohexyl vs. phenyl rings.
-
Alpha-Haloketone Reactivity
-
Title
-Haloketones as useful building blocks in the synthesis of heterocyclic compounds.[3] - Source:ARKIVOC, 2009.
- Context: Detailed reactivity profiles of chloroketones with binucleophiles.
-
-
Related Structural Analog (Phenacyl Chloride)
-
Title: Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.[3]
- Source:IUCrD
- Context: Comparative structural data for arom
-
Sources
Troubleshooting & Optimization
Purification of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone from reaction mixtures
An Expert Guide to the Purification of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone
Technical Support Center
Welcome to the technical support guide for the purification of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone. As a key α-haloketone intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3] This guide, designed for drug development professionals and research scientists, provides in-depth, field-proven insights into troubleshooting common purification challenges.
Section 1: Foundational Principles of Purification
Understanding the physicochemical properties of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone and the nature of potential impurities is the first step toward designing a robust purification strategy.
Properties of the Target Compound:
-
Structure: Possesses a polar hydroxyl (-OH) group and a reactive α-chloroketone moiety. The cyclohexane ring provides a non-polar character. This amphiphilic nature influences its solubility.
-
Stability: α-haloketones can be sensitive to heat, light, and nucleophiles (including bases and even water under certain conditions), which can lead to degradation or side reactions.[4][5] Purification methods should be designed to be as mild and efficient as possible.
Common Impurities in Reaction Mixtures:
-
Unreacted Starting Materials: Such as 1-(4-hydroxycyclohexyl)ethanone.
-
Over-chlorinated Byproducts: Dichloro- and trichloro-ethanone species can form, especially if chlorination conditions are not precisely controlled.[6]
-
Reagents and Catalysts: Residual chlorinating agents (e.g., sulfuryl chloride) or catalysts used in the synthesis.[1][7]
-
Solvent Residues: Solvents from the reaction and initial workup.
-
Degradation Products: Formed from the decomposition of the target compound during the reaction or workup.
The purification strategy must effectively separate the target compound from these impurities, which may have similar polarities and chemical properties.
Section 2: Purification Methodologies & Workflow
A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial extractive workup followed by chromatography and/or recrystallization.
Caption: General purification workflow for 2-Chloro-1-(4-hydroxycyclohexyl)ethanone.
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during purification in a question-and-answer format.
Recrystallization Issues
-
Q1: My product will not crystallize from the solution; it remains an oil or is fully dissolved even after cooling. What should I do?
-
Probable Cause & Explanation: The solvent may be too good, meaning the compound is highly soluble even at low temperatures. Alternatively, the presence of impurities can inhibit crystal lattice formation.
-
Solution Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates a rough surface that can initiate nucleation.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template.
-
Use an Anti-Solvent: If the compound is soluble in a solvent like ethanol, slowly add a miscible "anti-solvent" in which it is insoluble (e.g., cold water or hexane) dropwise to the solution until persistent cloudiness appears. Then, allow it to cool slowly.
-
Re-evaluate Solvent System: Your chosen solvent may be inappropriate. The ideal recrystallization solvent dissolves the compound when hot but not when cold. Refer to the solvent selection table in the Appendix. A related compound, 2-chloro-1-(4-hydroxyphenyl)ethanone, has been successfully recrystallized from methanol, which is a good starting point.[8]
-
-
-
Q2: I have very low recovery after recrystallization. Where did my product go?
-
Probable Cause & Explanation: This typically happens if too much solvent was used, or the solution was not cooled sufficiently, leaving a significant amount of product dissolved in the mother liquor. Premature filtration before crystallization is complete is another common cause.
-
Solution Steps:
-
Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add it in small portions.
-
Maximize Cooling: Ensure the solution is thoroughly chilled before filtration. Using an ice-water bath is recommended. Allow sufficient time (at least 30-60 minutes) for crystallization to complete.
-
Recover from Mother Liquor: Concentrate the mother liquor by partially removing the solvent via rotary evaporation and attempt a second crystallization to recover more product.
-
-
Column Chromatography Issues
-
Q3: My compound is streaking on the TLC plate and giving poor separation during column chromatography. Why is this happening?
-
Probable Cause & Explanation: Streaking is often caused by sample overloading, insolubility in the mobile phase, or strong interactions with the stationary phase (silica gel). Given the compound's hydroxyl group and the acidic nature of silica, strong adsorption can occur.[9][10]
-
Solution Steps:
-
Reduce Sample Load: Ensure the initial spot on the TLC plate is small and not too concentrated. For the column, load a quantity of crude material that is approximately 1-5% of the mass of the silica gel.
-
Modify Mobile Phase: Add a small amount of a polar modifier to your eluent. For example, if using ethyl acetate/hexane, adding 0.5-1% triethylamine can neutralize acidic sites on the silica gel and reduce tailing for polar compounds. Conversely, a small amount of acetic acid can help with acidic compounds.
-
Use Deactivated Silica: Consider using silica gel that has been treated with a neutralizing agent or use an alternative stationary phase like alumina if degradation on silica is suspected.
-
-
-
Q4: The product appears to be decomposing on the column. How can I prevent this?
-
Probable Cause & Explanation: The acidic surface of silica gel can catalyze the degradation of sensitive compounds like α-haloketones, especially with prolonged contact time.[4]
-
Solution Steps:
-
Increase Flow Rate: Use "flash" chromatography with positive pressure to minimize the time the compound spends on the column.[11]
-
Neutralize the System: As mentioned in Q3, add a base like triethylamine to the eluent to buffer the system.
-
Work at Low Temperature: If practical, running the column in a cold room can slow down degradation processes.
-
-
Caption: Troubleshooting flowchart for column chromatography issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the progress of column chromatography?
-
A: Thin-Layer Chromatography (TLC) is the standard method. Collect fractions in an array of test tubes. Spot every few fractions on a TLC plate, elute with the column's mobile phase, and visualize under UV light or with a chemical stain (like potassium permanganate) to identify which fractions contain your pure product.
-
-
Q: How should I store the purified 2-Chloro-1-(4-hydroxycyclohexyl)ethanone?
-
A: Due to its potential instability, the purified compound should be stored in an airtight container, protected from light, at a low temperature (e.g., in a freezer at -20°C). Storing it under an inert atmosphere (like argon or nitrogen) can further prevent degradation. The stability of related compounds can be significantly affected by storage temperature.[12][13]
-
-
Q: My final product is pure by NMR, but it has a slight yellow tint. Is this a problem?
-
A: A slight coloration can sometimes be caused by trace-level, highly conjugated impurities that are not easily detected by NMR. While it may not affect the stoichiometry of your next reaction, it indicates the presence of an impurity. If color is a critical parameter, you can try an additional purification step, such as passing a solution of the compound through a small plug of activated carbon or performing another recrystallization.
-
Section 5: Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a glass column and add a small plug of cotton or glass wool. Add a layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[11] Add another layer of sand on top.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add this to the top of the column.
-
Elute: Carefully add the mobile phase and apply positive pressure. Start with a low polarity eluent and gradually increase the polarity (gradient elution) to move compounds down the column.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify and combine the ones containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolve: Place the crude, semi-purified solid in an Erlenmeyer flask. Add the minimum volume of a suitable hot solvent (e.g., methanol, ethanol, or isopropanol) needed to fully dissolve the solid.[1][8]
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chill: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run an NMR spectrum to confirm purity.
Appendix B: Data Tables
Table 1: Common Solvents for Purification
| Solvent System (v/v) | Application | Rationale |
| Ethyl Acetate / Hexane | Column Chromatography | A standard, versatile system. The ratio is adjusted to achieve an Rf of ~0.3 for the target compound on TLC. |
| Dichloromethane / Methanol | Column Chromatography | A more polar system for compounds that do not move in EtOAc/Hexane. Start with 1-2% MeOH and increase as needed. |
| Methanol or Ethanol | Recrystallization | Polar protic solvents that are often effective for compounds with hydroxyl groups.[1][8][14] |
| Isopropanol / Water | Recrystallization | A two-solvent system that can be fine-tuned for optimal solubility characteristics. |
References
-
U.S. National Library of Medicine. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. National Center for Biotechnology Information. [Link]
-
Acta Crystallographica Section E. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (1945). 2-chlorocyclohexanone. Organic Syntheses Procedure. [Link]
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. National Center for Biotechnology Information. [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones.
-
Patsnap. (n.d.). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Eureka. [Link]
- Google Patents. (n.d.). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
-
National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones - PMC. [Link]
-
Pendiukh, V. V., & Rozhenko, A. B. (n.d.). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). [Link]
-
ResearchGate. (2025). (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]
-
HALO. (n.d.). HALO fused-core HPLC columns. [Link]
-
YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. [Link]
-
Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. [Link]
-
HALO. (n.d.). HALO® COLUMN CLEANING PROCEDURES AND BEST PRACTICES. [Link]
-
ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]
-
YouTube. (2022). Column Chromatography. [Link]
-
ACS Publications. (2022). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). (- Cyclohexanone, 2-chloro-2-methyl- - ) and - Organic Syntheses Procedure. [Link]
-
PubMed. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. [Link]
-
Princeton University. (n.d.). Experimental and Numerical Studies of Ethanol Decomposition Reactions. [Link]
-
ResearchGate. (n.d.). (PDF) Stability of Ethanol in Blood and Urine Samples. [Link]
-
Journal of the Association of Public Analysts (Online). (n.d.). The Stability of Ethanol in Forensic Blood Samples with Storage Conditions. [Link]
-
precisionFDA. (n.d.). 1-(2-HYDROXY-4-METHYLCYCLOHEXYL)ETHANONE, (1R,2R,4R)-. [Link]
Sources
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. halocolumns.com [halocolumns.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. apajournal.org.uk [apajournal.org.uk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic process.
I. Reaction Overview and Mechanism
The synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone typically proceeds via a Friedel-Crafts acylation-type reaction. In this process, 4-hydroxycyclohexanol is acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The reaction mechanism involves the formation of a highly electrophilic acylium ion from chloroacetyl chloride and the Lewis acid. This acylium ion then attacks the electron-rich oxygen of the hydroxyl group on the cyclohexane ring, leading to the formation of the desired product.
Core Reaction Scheme:
-
Reactants: 4-hydroxycyclohexanol, Chloroacetyl chloride
-
Catalyst: Aluminum chloride (AlCl₃)
-
Product: 2-Chloro-1-(4-hydroxycyclohexyl)ethanone
-
Byproduct: Hydrochloric acid (HCl)
II. Troubleshooting Guide: Side Products and Formation Mechanisms
During the synthesis, several side products can form, impacting the yield and purity of the desired 2-Chloro-1-(4-hydroxycyclohexyl)ethanone. Understanding the origin of these impurities is crucial for effective troubleshooting.
Question 1: My reaction is producing a significant amount of a dichlorinated byproduct. What is causing this and how can I prevent it?
Answer:
The formation of a dichlorinated byproduct, specifically 2,2-dichloro-1-(4-hydroxycyclohexyl)ethanone, is a common issue.
Root Cause: This side product arises from the further chlorination of the desired product. The α-carbon of the ketone is susceptible to further electrophilic attack by chlorine, especially under harsh reaction conditions or with an excess of the chlorinating agent. A patent for a similar synthesis of 2-chloro-1-(1-chlorocyclopropyl) ethanone notes the formation of a 2,2-dichloro byproduct[1][2].
Mechanism of Dichlorination: dot graph DichlorinationMechanism { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label = "Figure 1: Dichlorination Side Reaction."; fontsize = 10; fontcolor = "#5F6368"; } }
Troubleshooting and Prevention:
| Strategy | Rationale |
| Control Stoichiometry | Carefully control the molar ratio of chloroacetyl chloride to 4-hydroxycyclohexanol. A slight excess of the alcohol can help minimize over-chlorination. |
| Optimize Reaction Temperature | Lowering the reaction temperature can decrease the rate of the second chlorination reaction more significantly than the initial acylation. |
| Slow Addition of Reagents | Add the chloroacetyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration, thereby reducing the likelihood of double chlorination. |
| Monitor Reaction Progress | Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the formation of the desired product and stop the reaction once the starting material is consumed to prevent further reaction. |
Question 2: I am observing the formation of an ester byproduct, cyclohexyl chloroacetate. How can this be avoided?
Answer:
The formation of cyclohexyl chloroacetate is another potential side reaction.
Root Cause: This occurs when the chloroacetyl chloride reacts with the hydroxyl group of cyclohexanol in a nucleophilic addition-elimination reaction, which is a common reaction for acyl chlorides and alcohols[3]. This is more likely to happen if the Friedel-Crafts acylation is slow or inefficient.
Mechanism of Ester Formation: dot graph EsterFormation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label = "Figure 2: Ester Byproduct Formation."; fontsize = 10; fontcolor = "#5F6368"; } }
Troubleshooting and Prevention:
| Strategy | Rationale |
| Effective Lewis Acid Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is active and used in sufficient quantity. The catalyst's role is to generate the acylium ion, which is a much stronger electrophile than the chloroacetyl chloride itself, favoring the Friedel-Crafts pathway.[4][5] |
| Anhydrous Conditions | Moisture can deactivate the Lewis acid catalyst. Ensure all glassware is dry and use anhydrous solvents to maintain catalyst activity. |
| Temperature Control | While lower temperatures can be beneficial, ensure the temperature is sufficient to promote the Friedel-Crafts reaction over simple esterification. The optimal temperature may need to be determined empirically. |
Question 3: My final product is contaminated with unreacted starting materials. How can I improve the conversion?
Answer:
Low conversion can be due to several factors related to reaction conditions and reagent quality.
Root Cause: Incomplete reaction can stem from insufficient catalyst activity, poor reagent quality, or non-optimal reaction time and temperature.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Verify Reagent Purity | Use freshly distilled or high-purity chloroacetyl chloride and 4-hydroxycyclohexanol. Impurities in the starting materials can inhibit the reaction. |
| Catalyst Loading | In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst.[4] Ensure adequate catalyst loading. |
| Reaction Time and Temperature | Monitor the reaction progress to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature might be necessary. |
| Efficient Mixing | Ensure the reaction mixture is being stirred efficiently to promote contact between the reactants and the catalyst. |
III. FAQs: Purification and Analysis
Question 4: What is the best method to purify the crude product?
Answer:
Purification of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone typically involves a combination of techniques to remove unreacted starting materials, the catalyst, and side products.
Recommended Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction mixture by carefully adding it to ice-cold water or a dilute acid solution. This will decompose the aluminum chloride complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Chromatography/Distillation:
-
Column Chromatography: For high purity, column chromatography on silica gel is effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can separate the desired product from less polar and more polar impurities.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification, especially on a larger scale.[1][2]
-
Question 5: Which analytical techniques are suitable for characterizing the product and identifying impurities?
Answer:
A combination of spectroscopic and chromatographic methods is recommended for full characterization.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information about the desired product and can be used to identify and quantify impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for separating volatile components of the reaction mixture and identifying them based on their mass-to-charge ratio. This is particularly useful for detecting and identifying side products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for confirming the presence of key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups in the final product. |
| High-Performance Liquid Chromatography (HPLC) | Can be used for both qualitative and quantitative analysis of the product and impurities, especially for less volatile compounds. |
IV. References
-
Wikipedia. (2023, November 11). α-Halo ketone. Retrieved from [Link]
-
Wikipedia. (2024, January 21). Friedel–Crafts reaction. Retrieved from [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-843. Retrieved from [Link]
-
Newman, M. S., Farbman, M. D., & Hipsher, H. (1945). 2-CHLOROCYCLOHEXANONE. Organic Syntheses, 25, 22. doi:10.15227/orgsyn.025.0022. Retrieved from [Link]
-
Reactory. (2023, February 2). Reaction of acetyl chloride, cyclohexanol. Retrieved from [Link]
-
Asiri, A. M., Al-Youbi, A. O., Faidallah, H. M., & Ng, S. W. (2011). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3271. Retrieved from [Link]
-
CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (n.d.). Retrieved from
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Haloketone. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Chloroacetyl chloride. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2020, July 11). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
Bandini, M., & Gualandi, A. (2012). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 8, 1598–1628. Retrieved from [Link]
-
CN114292178A - Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution on 2-Chloro-1-(4-hydroxycyclohexyl)ethanone
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 2-Chloro-1-(4-hydroxycyclohexyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols to ensure successful and efficient synthesis.
Introduction
The nucleophilic substitution of α-haloketones is a cornerstone of organic synthesis, enabling the formation of diverse and valuable molecules. 2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a bifunctional molecule with a reactive α-chloro ketone and a secondary hydroxyl group. This presents unique challenges and opportunities in synthetic design. The carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack, primarily through an SN2 mechanism.[1][2] However, the presence of the hydroxyl group and the potential for competing side reactions necessitates careful optimization of reaction conditions. This guide provides a comprehensive overview of the key parameters influencing this transformation and offers practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the dominant reaction mechanism for nucleophilic substitution on 2-Chloro-1-(4-hydroxycyclohexyl)ethanone?
A1: The reaction proceeds almost exclusively through an SN2 (bimolecular nucleophilic substitution) mechanism .[3][4] The α-carbonyl group activates the adjacent carbon-chlorine bond towards nucleophilic attack.[1] An SN1 pathway is highly unfavorable because it would involve the formation of a destabilized α-carbonyl carbocation.[3][5]
Q2: How does the choice of nucleophile affect the reaction outcome?
A2: The nucleophile's strength and basicity are critical.
-
Good Nucleophiles: A wide range of nucleophiles can be employed, including amines, thiols, azides, and carboxylates.[6]
-
Basicity Considerations: Strongly basic nucleophiles (e.g., alkoxides, hydroxides) should be used with caution. They can deprotonate the α-carbon, leading to the formation of an enolate and subsequent side reactions like the Favorskii rearrangement.[1][3] For this reason, less basic nucleophiles are generally preferred for α-haloketones.[3]
Q3: What is the optimal solvent for this reaction?
A3: Polar aprotic solvents are generally the best choice for SN2 reactions.[7][8] Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) effectively solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively "naked" and more reactive.[7][9] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially slowing down the SN2 reaction.[9][10]
Q4: Do I need to protect the hydroxyl group on the cyclohexyl ring?
A4: This depends on the nucleophile and reaction conditions.
-
With non-basic nucleophiles: Protection may not be necessary if the nucleophile is not a strong base and the reaction is performed under neutral or slightly acidic conditions.
-
With basic nucleophiles or reagents: If basic conditions are required, the hydroxyl group will be deprotonated to an alkoxide. This may or may not interfere with the desired reaction. If interference is a concern, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or an acetal is recommended.[11][12] These protecting groups are stable under a range of conditions and can be selectively removed later.[11][13]
Q5: What are the most common side reactions to be aware of?
A5:
-
Elimination (E2): If a sterically hindered or strongly basic nucleophile is used, elimination of HCl to form an α,β-unsaturated ketone can occur.[14]
-
Favorskii Rearrangement: As mentioned, strong bases can induce this rearrangement, leading to a carboxylic acid derivative with a rearranged carbon skeleton.[1]
-
Reaction at the carbonyl carbon: While less common for SN2 reactions at the α-position, some nucleophiles can attack the carbonyl carbon.[6]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Conversion | 1. Poor nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Deactivated substrate. | 1. Use a stronger, less sterically hindered nucleophile.[15] 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Switch to a polar aprotic solvent like DMF or DMSO.[7][8] 4. Ensure the starting material is pure. |
| Formation of Multiple Products | 1. Competing side reactions (elimination, Favorskii rearrangement). 2. Reaction at the hydroxyl group. 3. Reaction temperature is too high. | 1. Use a less basic nucleophile.[3] Consider using a milder base if one is required. 2. Protect the hydroxyl group if necessary.[11][12] 3. Lower the reaction temperature and increase the reaction time. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Stoichiometry of reagents is incorrect. 3. Equilibrium is reached. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time. 2. Use a slight excess (1.1-1.5 equivalents) of the nucleophile. 3. If possible, remove a byproduct to drive the reaction to completion. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material and side products. 2. Product is highly polar. | 1. Optimize reaction conditions to maximize conversion and minimize side products. 2. Use appropriate chromatographic techniques (e.g., flash column chromatography with a suitable solvent system). Consider derivatization to a less polar compound for purification if feasible. |
Experimental Workflow & Protocols
General Experimental Workflow
Caption: General workflow for nucleophilic substitution.
Protocol: Synthesis of 2-Amino-1-(4-hydroxycyclohexyl)ethanone Hydrochloride
This protocol describes the synthesis of an α-amino ketone, a valuable building block, using ammonia as the nucleophile.[16][17][18]
Materials:
-
2-Chloro-1-(4-hydroxycyclohexyl)ethanone
-
Ammonia (7 N solution in methanol)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve 2-Chloro-1-(4-hydroxycyclohexyl)ethanone (1.0 eq) in methanol.
-
Addition of Nucleophile: Add a solution of ammonia in methanol (7 N, 5.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
Monitoring: After cooling to room temperature, check the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Salt Formation: Dissolve the crude residue in a minimal amount of methanol and cool in an ice bath. Add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2).
-
Precipitation: Add diethyl ether to the acidic solution until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-1-(4-hydroxycyclohexyl)ethanone hydrochloride.
Mechanistic Insights
The SN2 reaction on α-haloketones is significantly faster than on corresponding alkyl halides.[1] This enhanced reactivity is attributed to the electronic effects of the adjacent carbonyl group.
Caption: SN2 mechanism on an α-chloroketone.
The transition state of the SN2 reaction is stabilized by orbital overlap with the π-system of the carbonyl group. This stabilization lowers the activation energy of the reaction, leading to an accelerated rate.[5] The reaction proceeds with an inversion of stereochemistry at the α-carbon.[4][19]
References
-
Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Effects of Solvents on Nucleophilicity. MedLife Mastery. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
α-Halo ketone. Wikipedia. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate. ACS Publications. [Link]
-
Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Chemistry Notes. [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
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Protecting Groups. University of Bristol. [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]
- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
Nucleophilic Substitution: Practice Problems. YouTube. [Link]
-
Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [Link]
-
Nucleophilic Substitution Reactions Explained. YouTube. [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]
-
Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone for Pharmaceutical Research and Development
Introduction
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique bifunctional nature, possessing both a reactive α-chloro ketone and a hydroxyl-substituted cyclohexyl ring, makes it a valuable intermediate for introducing specific pharmacophores in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide provides a comprehensive comparison of the primary synthetic strategies to obtain 2-Chloro-1-(4-hydroxycyclohexyl)ethanone, offering an in-depth analysis of their respective advantages and limitations, supported by detailed experimental protocols and data.
Core Synthetic Strategies: An Overview
The synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone primarily revolves around two strategic approaches, diverging in their handling of the reactive hydroxyl group during the crucial α-chlorination step.
-
Route 1: Direct α-Chlorination of 1-(4-hydroxycyclohexyl)ethanone. This is the most atom-economical approach, directly introducing the chlorine atom onto the ketone in the presence of the unprotected hydroxyl group.
-
Route 2: Protection-Chlorination-Deprotection Sequence. This strategy involves the temporary masking of the hydroxyl group to prevent unwanted side reactions during chlorination, followed by its removal to yield the final product.
The choice between these routes is dictated by a careful consideration of factors such as reaction selectivity, yield, scalability, and the cost and availability of reagents.
Navigating the Bioactive Landscape of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the exploration of novel scaffolds as a foundation for new therapeutic agents is a perpetual endeavor. The molecule, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone, presents a unique structural framework combining a reactive α-chloroketone, a versatile cyclohexanol ring, and a carbonyl group, making its derivatives prime candidates for diverse biological activities. This guide provides a comparative analysis of the potential bioactivities of these derivatives, drawing insights from structurally related compounds and outlining the experimental methodologies crucial for their evaluation. While direct comparative studies on a series of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone derivatives are not extensively documented in publicly available literature, by examining the biological profiles of analogous structures, we can project a landscape of potential therapeutic applications, from oncology to inflammation and infectious diseases.
The Synthetic Versatility and Rationale for Derivatization
The core structure of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone serves as a versatile template for chemical modification. The α-chloroketone moiety is a well-known electrophilic hub, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The hydroxyl group on the cyclohexyl ring can be esterified, etherified, or oxidized, while the ketone can undergo reactions such as condensation to form chalcone-like structures. This synthetic tractability allows for the creation of a diverse library of derivatives, each with a unique three-dimensional conformation and electronic distribution, and thus, a distinct potential for biological interaction.
The rationale for exploring derivatives of this scaffold is rooted in the established bioactivities of structurally similar compounds. For instance, α-haloketones are recognized as key intermediates in the synthesis of various heterocyclic compounds with demonstrated pharmacological properties.[1] Similarly, the cyclohexanol moiety is a common feature in many bioactive molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.
Comparative Analysis of Potential Biological Activities
Drawing parallels from existing research on analogous structures, we can anticipate several key areas of biological activity for derivatives of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone.
Anticancer Potential
Derivatives of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone are promising candidates for anticancer drug development. This is supported by the significant cytotoxic activities observed in structurally related compounds like chalcones and 1-indanones.
Chalcone-like Derivatives: Condensation of the ketone in the parent molecule with various aromatic aldehydes can yield chalcone-like structures. Chalcones, characterized by an open-chain flavonoid structure, have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] For instance, certain 2'-hydroxy chalcone derivatives have been shown to exhibit cytotoxicity against colon cancer cells by inhibiting histone deacetylase (HDAC).[2] A series of novel chalcone derivatives were also designed and synthesized as VEGFR-2 inhibitors, showing strong antiproliferative activity.[4]
1-Indanone Analogs: Intramolecular cyclization of derivatives could lead to the formation of 1-indanone structures. These compounds have been reported to possess a broad spectrum of biological activities, including potent antiviral, anti-inflammatory, and anticancer properties.[5] Some 2-benzylidene-1-indanones have exhibited strong cytotoxicity against several human cancer cell lines with IC50 values in the nanomolar range.[5]
Table 1: Comparative Anticancer Activity of Structurally Related Compounds
| Compound Class | Example Derivative | Cancer Cell Line | Reported Activity (IC50) | Mechanism of Action | Reference |
| Chalcones | 1-(2-Hydroxy-phenyl)-3-p-tolyl-propenone (C1) | HCT116 (Colon) | 37.07 µM | HDAC Inhibition, Apoptosis | [2] |
| Chalcones | Compound 2l | K562, SiHa, B16 | 1.30, 1.25, 1.39 µM | VEGFR-2 Inhibition | [4] |
| 1-Indanones | 2-benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 10–880 nM | Tubulin Polymerization Inhibition | [5] |
| Pyrimidodiazepines | Quinazoline-chalcone 14g | K-562, HCT-116, MCF7 | 0.622–1.81 μM | DNA Binding | [6] |
Anti-inflammatory Activity
The potential for anti-inflammatory activity is another promising avenue for derivatives of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone. The cyclohexyl-N-acylhydrazone derivatives, which share the cyclohexane core, have been identified as orally active analgesic and anti-inflammatory agents.[7] Furthermore, a 2-chloro-1,4-naphthoquinone derivative of quercetin has demonstrated anti-inflammatory properties.[8]
Mechanism of Action: The anti-inflammatory effects of these related compounds are often attributed to the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). For instance, N-hydroxyurea derivatives have been shown to possess dual COX-2 and 5-LOX inhibitory activities.[1]
Table 2: Comparative Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | Example Derivative | In Vivo/In Vitro Model | Key Findings | Reference |
| Cyclohexyl-N-acylhydrazones | LASSBio-1514 (13) | Carrageenan-induced peritonitis | Significant reduction in leukocyte migration | [7] |
| Naphthoquinone Derivatives | Quercetin derivative | Experimental colitis in rats | Macroscopic protection of colonic mucosa | [8] |
| N-hydroxyurea derivatives | Flurbiprofen analog (Compound 2) | In vitro enzyme assay | Dual COX-2 and 5-LOX inhibition | [1] |
Antimicrobial and Other Activities
The broad biological activity of related scaffolds suggests that derivatives of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone could also exhibit antimicrobial properties. For example, bis-chalcones with a cyclohexanone core and chloro-substitutions have shown strong antibacterial activity against various pathogens.[3] Additionally, 1,4-naphthoquinone derivatives have been investigated for their antimicrobial and antibiofilm activities against dental caries pathogens.[9]
Enzyme inhibition is another area of interest. The core structure's reactivity suggests potential interactions with various enzymes. For instance, a 2-chloro-1,4-naphthoquinone derivative of quercetin was found to be an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[8]
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological potential of novel 2-Chloro-1-(4-hydroxycyclohexyl)ethanone derivatives, a tiered approach employing a series of well-established in vitro and in vivo assays is recommended.
Synthesis Workflow
The synthesis of a library of derivatives is the foundational step. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis of derivatives.
Anticancer Activity Screening
A standard workflow for assessing anticancer potential is outlined below.
Caption: Workflow for anticancer activity screening.
Step-by-Step Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Anti-inflammatory Activity Screening
A typical workflow for evaluating anti-inflammatory potential is as follows:
Caption: Workflow for anti-inflammatory activity screening.
Step-by-Step Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme Preparation: Use a commercially available COX-2 inhibitor screening assay kit.
-
Compound Incubation: Pre-incubate the test compounds at various concentrations with the COX-2 enzyme in the provided assay buffer.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the product formation (e.g., prostaglandin H2) using a suitable detection method (e.g., colorimetric or fluorometric).
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.
Conclusion and Future Directions
The structural features of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone make its derivatives a compelling class of compounds for biological investigation. By drawing inferences from the well-documented activities of structurally related chalcones, 1-indanones, and other cyclic compounds, a strong rationale emerges for exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, which, when subjected to the systematic biological evaluation outlined in this guide, could lead to the discovery of novel therapeutic leads. Future research should focus on the synthesis and screening of a focused library of these derivatives to validate these projected activities and to establish clear structure-activity relationships. Such endeavors will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- Pande, A. N., Biswas, S., Reddy, N. D., Jayashree, B. S., Kumar, N., & Rao, C. M. (2017). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. EXCLI journal, 16, 448–463.
- Eftimova, M., Stankova, I., Zheleva, D., & Stoyanov, N. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules (Basel, Switzerland), 28(8), 3328.
- Lesyk, R., Gzella, A., Atamanyuk, D., & Kaminskyy, D. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 488.
- Fraga, C. A., Barreiro, E. J., & Lages, A. S. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules (Basel, Switzerland), 20(2), 3050–3069.
- Kwiecień, H., & Gąsiorowska, E. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1157–1193.
- Milackova, I., Prnova, M. S., Majekova, M., Sotnikova, R., Stasko, M., Kovacikova, L., Banerjee, S., Veverka, M., & Stefek, M. (2015). 2-Chloro-1,4-naphthoquinone derivative of quercetin as an inhibitor of aldose reductase and anti-inflammatory agent. Journal of enzyme inhibition and medicinal chemistry, 30(1), 107–113.
- Karpenko, Y., Korniienko, V., Klymov, A., Gubar, O., Loza, I., & Karpenko, O. (2022). Antimicrobial Activity of Composite Preparations Based on Biosurfactants and Heterocyclic Amino-Containing 1,4-Naphtoquinone Derivativesantimicrobial Activity of Composite Preparations Based on Biosurfactants and Heterocyclic Amino-Containing 1,4-Naphtoquinone Derivatives. Innovative Biosystems and Bioengineering, 6(3), 164-173.
- Insuasty, D., Castillo, J., Becerra, D., Rojas, H., Abonia, R., Insuasty, B., & Quiroga, J. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC advances, 11(38), 23568–23581.
- Al-Salahi, R., Al-swiadi, M., & Marzouk, M. (2022). Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. Molecules (Basel, Switzerland), 27(23), 8207.
- Orlewska, C., Szultka-Młyńska, M., & Gucwa, K. (2022). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Molecules (Basel, Switzerland), 27(18), 5854.
- Zhao, Y., Liu, Y., Zhang, Y., Chen, X., Guan, X., & Wang, R. (2022). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Molecules (Basel, Switzerland), 27(13), 4242.
- Singh, A., & Sharma, P. K. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(8), 1775-1781.
- Rattanapisit, K., Ploypradith, P., & Pripdeevech, P. (2022). Antimicrobial and Antibiofilm Activities of Synthetic Lawsone Derivatives Containing N-Substituted 1,2,3-Triazole Against Dental Caries Pathogens. Journal of Health Science and Medical Research, 40(4), 369-380.
- Stankova, I., Zheleva, D., & Stoyanov, N. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules (Basel, Switzerland), 29(1), 1.
- Park, J. H., Lee, J. K., & Kim, H. S. (2014). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules (Basel, Switzerland), 19(12), 20299–20313.
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A Comparative Guide to Validating the Stereochemistry of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone
In the landscape of drug development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of a compound's pharmacological activity, metabolic fate, and potential toxicity. For a molecule like 2-Chloro-1-(4-hydroxycyclohexyl)ethanone, a versatile synthetic intermediate, its stereoisomers can lead to vastly different biological outcomes. This guide provides an in-depth comparison of the principal analytical techniques used to validate its stereochemistry, offering researchers the insights needed to select the most appropriate methodology for their specific goals.
The structure of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone features two key stereochemical elements:
-
Diastereomerism: The relative orientation of the hydroxyl and chloroacetyl groups on the cyclohexane ring gives rise to cis and trans diastereomers.
-
Enantiomerism: The carbon atom bonded to the chlorine is a chiral center, leading to (R) and (S) enantiomers for each diastereomer.
Consequently, a comprehensive validation must unambiguously determine both the relative configuration (cis/trans) and the absolute configuration (R/S). This guide will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Configuration
NMR spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of molecules in solution.[1] For substituted cyclohexanes, specific NMR experiments can differentiate between cis and trans isomers by analyzing proton-proton spatial relationships and bond angles.
Causality Behind the Method
The key to differentiating diastereomers of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone lies in the rigid chair conformation of the cyclohexane ring. In this conformation, protons occupy distinct axial or equatorial positions, which have different magnetic environments.[2][3] The geometric relationship between these protons, dictated by whether the substituents are cis or trans, manifests in two measurable NMR parameters: the ³J coupling constant (through-bond) and the Nuclear Overhauser Effect (NOE) (through-space).[4]
-
¹H NMR Coupling Constants (³J): The magnitude of the coupling constant between two adjacent protons (vicinal coupling) is highly dependent on the dihedral angle between them.[5][6] Axial-axial couplings in a cyclohexane ring typically show large J-values (7-9 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (1-5 Hz).[7] By identifying the proton attached to the hydroxyl-bearing carbon and analyzing its coupling pattern, one can deduce its orientation (axial or equatorial) and, by extension, the relative stereochemistry of the molecule.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of whether they are directly bonded.[8][9][10] For the cis isomer, where the hydroxyl and chloroacetyl groups are on the same face of the ring, NOE correlations would be expected between protons associated with these two groups. Such correlations would be absent in the trans isomer, providing definitive proof of relative configuration.[8]
Experimental Protocol: NOESY for Diastereomer Identification
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). It is critical to use a high-purity solvent and degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[4]
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Acquisition: Run a standard 2D NOESY pulse sequence. Key parameters to set include the mixing time (typically 500-800 ms for small molecules) and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing & Interpretation: Process the 2D data using appropriate software. Look for off-diagonal cross-peaks that correlate protons on the cyclohexane ring with protons of the chloroacetyl group. The presence of a cross-peak between the proton at C4 (bearing the -OH group) and the protons of the -CH₂Cl group would strongly indicate a cis relationship.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
While NMR is powerful for relative stereochemistry, it typically cannot distinguish between enantiomers. Chiral HPLC is the gold standard for separating and quantifying enantiomers, making it indispensable for determining enantiomeric excess (e.e.) and purity.[1][11][12]
Causality Behind the Method
Chiral HPLC achieves separation by creating a temporary diastereomeric interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[13][14] The CSP is an achiral support (usually silica) that has been modified with a chiral selector molecule. The two enantiomers of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone will interact with the CSP with slightly different energies, leading to different retention times and, thus, separation.[14] For ketones and alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[1][15]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection & Screening:
-
Begin by screening a set of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC).
-
Prepare a solution of the analyte (racemic standard, if available) at ~1 mg/mL in a suitable solvent.
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA) (90:10 v/v). If separation is not achieved, vary the alcohol modifier (e.g., ethanol). For basic or acidic compounds, small amounts of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) (0.1%) can improve peak shape and resolution.[13][16]
-
Reversed Phase: Test with Acetonitrile/Water or Methanol/Water systems if the compound has sufficient polarity.
-
-
Method Optimization:
-
Validation:
Single-Crystal X-ray Crystallography: The Definitive Answer
For an unambiguous and definitive determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the most powerful method available.[1][18][19][20] It provides a three-dimensional map of the electron density within a crystal, allowing for the precise placement of every atom in the molecule.
Causality Behind the Method
X-ray crystallography works by diffracting X-rays off the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically reconstructed to generate a model of the molecular structure.[21] To determine the absolute configuration, a phenomenon known as anomalous dispersion is used.[21][22] When the X-ray wavelength is near the absorption edge of a heavier atom in the molecule (like chlorine), it causes a phase shift in the scattered X-rays. This small difference allows for the correct assignment of the absolute configuration (R vs. S). The presence of the chlorine atom in 2-Chloro-1-(4-hydroxycyclohexyl)ethanone makes this technique particularly well-suited for determining its absolute structure.[22]
Experimental Protocol: Structure Determination
-
Crystal Growth: This is often the most challenging step. A suitable single crystal (typically 0.1-0.3 mm in size) must be grown.[21] This is achieved by slow evaporation of a saturated solution of the purified compound from various solvents or solvent mixtures.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then refined into a final structural model.
-
Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often reported as the Flack parameter. A Flack parameter close to zero for the correct enantiomer model confirms the assignment with high confidence.[22]
Comparative Analysis
| Feature | NMR Spectroscopy | Chiral HPLC | X-ray Crystallography |
| Information Provided | Relative stereochemistry (cis/trans), molecular connectivity | Enantiomeric ratio (e.e.), diastereomeric ratio, purity | Absolute & relative configuration, bond lengths, bond angles, conformation |
| Primary Strength | Non-destructive, excellent for determining relative configuration in solution | High-throughput, accurate quantification of stereoisomers[11] | Unambiguous, definitive determination of 3D structure[18][19] |
| Primary Limitation | Cannot distinguish enantiomers without chiral aids, requires pure sample | Requires method development, does not provide absolute configuration directly | Requires a high-quality single crystal, which can be difficult to obtain[18] |
| Sample Requirement | 5-10 mg, non-destructive | < 1 mg, destructive | Single crystal (~0.1 mm), destructive |
| Throughput | Moderate (hours per sample) | High (minutes per sample after method dev.) | Low (days to weeks, including crystal growth) |
| Cost (Instrument) | High | Moderate | Very High |
Workflow and Decision-Making
The choice of technique depends on the specific question being asked. The following workflow illustrates a logical approach to validating the stereochemistry of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone.
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Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Chloro-1-(4-hydroxycyclohexyl)ethanone
Executive Summary & Core Directive
Treat this compound as a potent alkylating agent and lachrymator.
2-Chloro-1-(4-hydroxycyclohexyl)ethanone combines a lipophilic cyclohexyl ring with a highly reactive
Immediate Action Required:
-
Never handle on an open bench.
-
Never use single-layer disposable nitrile gloves for prolonged handling.
-
Segregate from strong bases and oxidizers immediately.
Hazard Architecture: The "Why" Behind the Protocol
To understand the PPE requirements, one must understand the molecular mechanism of toxicity.
| Functional Motif | Reactivity Profile | Physiological Consequence |
| Electrophilic center susceptible to | Lachrymatory effect (tear gas activity); severe skin burns; potential sensitization. | |
| Cyclohexyl Ring | Lipophilic scaffold. | Carrier mechanism: Facilitates transport of the reactive headgroup across the stratum corneum (skin barrier). |
| Hydroxyl Group | Polar handle. | Increases solubility in mucosal membranes, exacerbating respiratory irritation if inhaled as dust. |
Scientific Rationale: The
PPE Matrix: The Defense System
Do not rely on "standard" lab PPE. The following matrix is designed to prevent permeation of lipophilic alkylators.
Hand Protection Strategy
Standard nitrile gloves provide <5 minutes of protection against solvated
| Contact Type | Primary Barrier | Secondary Barrier | Protocol |
| Solid Handling | Double Nitrile (min 5 mil each) | N/A | Change outer glove every 30 mins or immediately upon contamination. |
| Solution/Liquid | Silver Shield / 4H® (Laminate) | Nitrile (Outer) | Laminate gloves provide chemical resistance; outer nitrile provides dexterity and grip. |
| Spill Cleanup | Butyl Rubber (min 25 mil) | Nitrile (Inner) | Do not use latex. Latex is permeable to this class of electrophiles. |
Respiratory & Ocular Protection[1][2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3) are mandatory. Safety glasses are insufficient due to the lachrymatory vapor risk. Face shields should be added for reactions >5g.
-
Respiratory:
-
Solid: Work in a certified fume hood. If hood access is compromised, use a P100 particulate respirator .
-
Solution: If heating or using volatile solvents, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to capture potential HCl byproducts.
-
Operational Workflow & Engineering Controls
The following protocol utilizes a "Zone Defense" approach to minimize contamination spread.
Engineering Controls
-
Ventilation: Fume hood face velocity must be 80–100 fpm .
-
Static Control: Use an anti-static gun or ionizer during weighing. The powder can be electrostatic; "flying" dust is a severe inhalation hazard.
-
Tools: Use disposable plastic spatulas. Metal spatulas can introduce trace iron, which may catalyze degradation or Friedel-Crafts type side reactions in downstream steps [2].
Step-by-Step Handling Protocol
-
Preparation: Clear fume hood of all incompatible reagents (amines, oxidizers). Place a disposable absorbent pad (chux) on the work surface.
-
Weighing:
-
Tare the receiving vessel (with lid) before opening the source container.
-
Open source container inside the hood.
-
Transfer solid. Do not tap the spatula on the flask rim (generates aerosol).
-
Seal receiving vessel immediately.
-
Wipe the exterior of the source container with a solvent-dampened Kimwipe before returning to storage.
-
-
Reaction:
-
Add solvent slowly. Exotherms can vaporize the reagent.
-
Keep reaction temperature <40°C unless reflux is strictly required.
-chloroketones are thermally unstable [3].
-
-
Decontamination:
-
Soak all contaminated spatulas/glassware in a Quench Solution (see Section 5) for 24 hours before washing.
-
Waste Management & Deactivation Logic
Direct disposal of active
Chemical Quench Protocol
Before disposal, the electrophilic carbon must be neutralized.
-
Reagent: 10% Sodium Thiosulfate (
) or dilute aqueous ammonia. -
Mechanism: Thiosulfate acts as a "soft" nucleophile, displacing the chloride and forming a non-volatile, water-soluble thiosulfate ester.
-
Procedure: Stir waste solution with excess thiosulfate for 1 hour. Check pH (should remain neutral/basic).[1]
Disposal Classification
-
Waste Code: Segregate as "Halogenated Organic - Toxic."
-
Labeling: Explicitly mark "Contains Deactivated
-Haloketone."
Visualized Safety Workflow
The following diagram illustrates the critical decision points and safety barriers.
Figure 1: Operational safety workflow for handling 2-Chloro-1-(4-hydroxycyclohexyl)ethanone, emphasizing the mandatory quench step prior to disposal.
References
-
Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell, 124(6), 1269-1282.
-
Erian, A. W., et al. (2003). "The chemistry of
-haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865. -
BenchChem Technical Support. (2025). "Managing
-Chloro Ketone Stability: Troubleshooting Guide." BenchChem Safety Resources. -
National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.
-
Sigma-Aldrich. (2022). "Safety Data Sheet: 2-Chlorocyclohexanone (Analogous Hazard Data)."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
